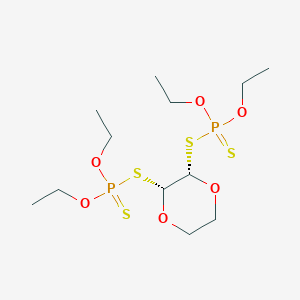
cis-Dioxathion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-Dioxathion is a chemical compound that belongs to the family of organophosphates. It is widely used as an insecticide and acaricide in agricultural and horticultural practices. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
Cis-Dioxathion acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, in the synaptic clefts of nerve cells, resulting in overstimulation of the nervous system. This overstimulation leads to a range of physiological and biochemical effects, including muscle tremors, convulsions, respiratory failure, and death.
Effets Biochimiques Et Physiologiques
Cis-Dioxathion exposure has been shown to cause a range of biochemical and physiological effects in animals. These effects include inhibition of acetylcholinesterase activity, oxidative stress, alterations in neurotransmitter levels, changes in gene expression, and immune system dysfunction. These effects can lead to a range of health problems, including neurological disorders, respiratory problems, and immune system dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
Cis-Dioxathion has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it an ideal tool for studying the effects of organophosphate exposure on the nervous system. It is also relatively easy to synthesize and has a high purity and yield. However, cis-Dioxathion also has several limitations. It is highly toxic and can pose a risk to researchers working with the compound. It also has a short half-life, which can make it difficult to study its effects over long periods of time.
Orientations Futures
There are several future directions for research on cis-Dioxathion. One area of research could focus on developing new methods for detecting and analyzing organophosphate compounds, including cis-Dioxathion. Another area of research could focus on developing new treatments for organophosphate poisoning. Additionally, research could focus on the long-term effects of organophosphate exposure on human health and the environment. Finally, research could focus on developing new insecticides and acaricides that are less toxic and more environmentally friendly than organophosphate compounds.
Conclusion
Cis-Dioxathion is a potent organophosphate insecticide and acaricide that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. While it has several advantages for use in lab experiments, including its potency and ease of synthesis, it also has several limitations, including its toxicity and short half-life. Future research on cis-Dioxathion could focus on developing new methods for detecting and analyzing organophosphate compounds, developing new treatments for organophosphate poisoning, and studying the long-term effects of organophosphate exposure on human health and the environment.
Méthodes De Synthèse
Cis-Dioxathion is synthesized by the reaction of O,O-dimethyl phosphorodithioate with 1,4-dioxane-2,3-diol in the presence of a catalyst. The reaction takes place under mild conditions and produces cis-Dioxathion with high purity and yield.
Applications De Recherche Scientifique
Cis-Dioxathion has been widely used in scientific research as a tool to study the mechanism of action of organophosphate insecticides and acaricides. It has been used to investigate the effects of organophosphate exposure on the nervous system, metabolism, and immune system of animals. It has also been used to study the toxicity of organophosphate compounds and to develop new methods for their detection and analysis.
Propriétés
Numéro CAS |
16088-56-5 |
|---|---|
Nom du produit |
cis-Dioxathion |
Formule moléculaire |
C12H26O6P2S4 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
[(2S,3R)-3-diethoxyphosphinothioylsulfanyl-1,4-dioxan-2-yl]sulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H26O6P2S4/c1-5-15-19(21,16-6-2)23-11-12(14-10-9-13-11)24-20(22,17-7-3)18-8-4/h11-12H,5-10H2,1-4H3/t11-,12+ |
Clé InChI |
VBKKVDGJXVOLNE-TXEJJXNPSA-N |
SMILES isomérique |
CCOP(=S)(OCC)S[C@@H]1[C@@H](OCCO1)SP(=S)(OCC)OCC |
SMILES |
CCOP(=S)(OCC)SC1C(OCCO1)SP(=S)(OCC)OCC |
SMILES canonique |
CCOP(=S)(OCC)SC1C(OCCO1)SP(=S)(OCC)OCC |
Pictogrammes |
Acute Toxic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



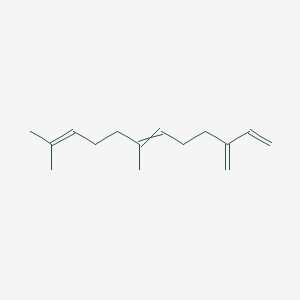
![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)

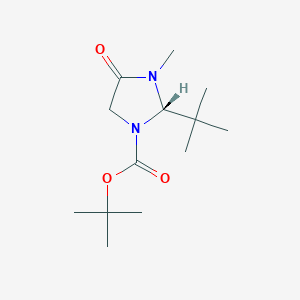

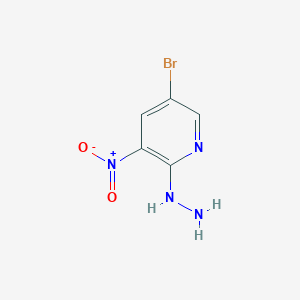
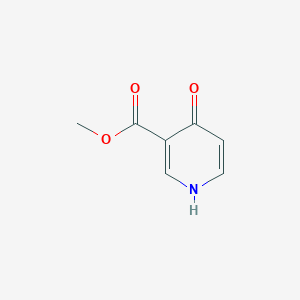
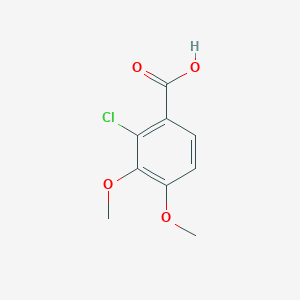
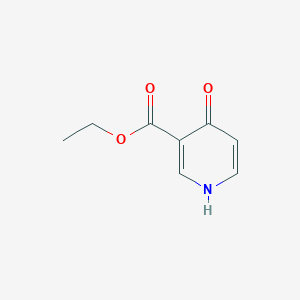

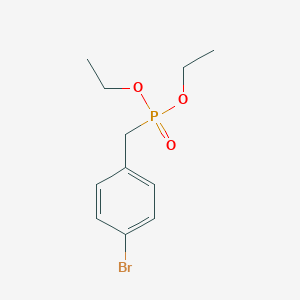
![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)
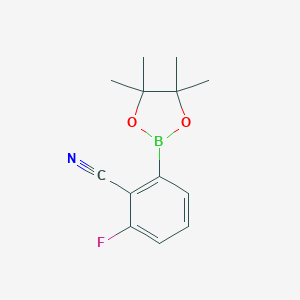
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)